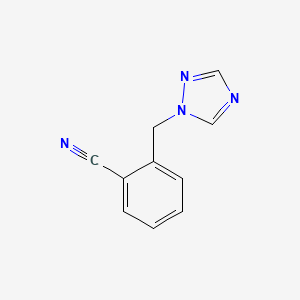

2-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile

描述

2-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is an organic compound that features a triazole ring attached to a benzonitrile moiety.

准备方法

The synthesis of 2-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile typically involves the reaction of a salt of 1,2,4-triazole with an α-halo substituted tolunitrile in the presence of dimethylformamide. The reaction conditions often include the use of alkali metals such as lithium, sodium, or potassium, with sodium being the preferred choice. The halogen group used in the reaction is usually bromine .

化学反应分析

2-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions and products are not extensively documented.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules, particularly in the synthesis of pharmaceuticals.

科学研究应用

Synthesis and Production

The synthesis of 2-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile typically involves the reaction of alkali metal salts of 1,2,4-triazole with halo-substituted benzonitriles in the presence of solvents like dimethylformamide (DMF). This method has been optimized to improve yield and purity while minimizing the formation of isomeric impurities. For instance, one improved process allows for selective synthesis with over 96% selectivity for the desired product without the need for extensive purification techniques such as column chromatography .

The primary application of this compound is as a precursor in the synthesis of Letrozole. Letrozole functions as a potent aromatase inhibitor that effectively reduces estrogen levels by blocking the conversion of androgens to estrogens. This mechanism is particularly beneficial for treating postmenopausal women with hormone-receptor-positive breast cancer. Studies have shown that Letrozole significantly inhibits aromatase activity in both malignant and non-malignant breast tissues .

Case Studies and Research Findings

Numerous studies have evaluated the efficacy and safety of Letrozole derived from this compound:

- Clinical Trials : A series of clinical trials demonstrated that Letrozole not only improves survival rates in postmenopausal women with breast cancer but also reduces recurrence rates compared to other treatments like tamoxifen. In a comparative study involving over 8,000 women, Letrozole showed a significant advantage in disease-free survival .

- Mechanistic Studies : Research has delved into the molecular mechanisms by which Letrozole exerts its effects. It was found that Letrozole not only inhibits estrogen production but also induces apoptosis in estrogen-dependent tumor cells. This dual action enhances its therapeutic efficacy .

Summary Table of Applications

作用机制

The primary mechanism of action of compounds derived from 2-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, such as Letrozole, involves the inhibition of the aromatase enzyme. Aromatase is responsible for the conversion of androgens to estrogens. By inhibiting this enzyme, the compound effectively reduces estrogen levels, which is beneficial in treating hormone-dependent cancers .

相似化合物的比较

2-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is unique due to its specific structure that includes both a triazole ring and a benzonitrile moiety. Similar compounds include:

4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile: Another intermediate used in the synthesis of Letrozole.

1-(4-Cyanobenzyl)-1,2,4-triazole: A related compound with similar applications in medicinal chemistry.

These compounds share structural similarities but may differ in their specific applications and efficacy in various chemical reactions.

生物活性

The compound 2-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is a derivative of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological effects, and structure-activity relationships (SAR).

Synthesis

The synthesis of this compound typically involves the reaction of benzonitrile with 1H-1,2,4-triazole derivatives. The process can be optimized to yield high purity and yield of the target compound. For instance, an improved synthetic route has been described that enhances regioselectivity and reduces by-products during the synthesis process .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For example, compounds containing the 1,2,4-triazole moiety have shown significant cytotoxic effects against various cancer cell lines. In particular:

- MCF-7 Cell Line : The compound exhibited an IC50 value in the range of 15.6 to 23.9 µM against MCF-7 cancer cells, demonstrating a potent inhibitory effect on cell proliferation and inducing apoptosis .

- Mechanism of Action : The triazole ring is believed to interact with cellular targets involved in cancer cell survival and proliferation pathways.

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial properties:

- Bacterial Inhibition : Studies indicate that triazole derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds have shown remarkable selectivity against resistant strains like Bacillus subtilis and Escherichia coli .

- Mechanism Insights : The presence of the triazole ring enhances binding interactions with bacterial enzymes such as DNA-gyrase, which is crucial for bacterial DNA replication .

Antifungal Activity

The antifungal properties of triazoles are well-documented:

- Broad Spectrum : Triazole derivatives are recognized for their efficacy against various fungal pathogens. The compound's structure allows it to inhibit key enzymes involved in fungal cell membrane synthesis .

- Clinical Relevance : The broad antifungal activity makes triazoles valuable in treating fungal infections in immunocompromised patients.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the triazole ring and the benzonitrile moiety can significantly affect biological activity:

| Modification | Effect on Activity |

|---|---|

| Substitution at C6 position | Increased antibacterial potency |

| Presence of halogens | Enhanced anticancer activity |

| Alkyl vs. aryl groups | Variability in selectivity towards cancer cells |

These findings suggest that careful structural modifications can lead to compounds with improved therapeutic profiles.

Case Studies

Several case studies illustrate the effectiveness of triazole derivatives:

- Anticancer Study : A series of triazole derivatives were synthesized and evaluated for their antiproliferative effects on MCF-7 cells. The most active compounds induced significant apoptosis and cell cycle arrest at G2/M phase .

- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various triazole derivatives against multiple bacterial strains. Compounds demonstrated MIC values comparable to established antibiotics like ciprofloxacin .

属性

IUPAC Name |

2-(1,2,4-triazol-1-ylmethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c11-5-9-3-1-2-4-10(9)6-14-8-12-7-13-14/h1-4,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFAFVWQAHQRISI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=NC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594573 | |

| Record name | 2-[(1H-1,2,4-Triazol-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876316-41-5 | |

| Record name | 2-[(1H-1,2,4-Triazol-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。